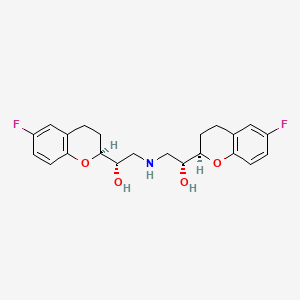

(R,R,S,S)-Nebivolol

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H25F2NO4 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18+,21-,22+ |

InChI Key |

KOHIRBRYDXPAMZ-VVIORFSUSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Origin of Product |

United States |

Stereoisomer Specific Molecular Pharmacology and Receptor Interactions

Differential Adrenergic Receptor Binding and Activity of Nebivolol (B1214574) Stereoisomers

The enantiomers of nebivolol exhibit profound differences in their affinity and activity at adrenergic receptors, which is the primary basis for the drug's dual mechanism of action.

Studies quantifying receptor binding affinity (pKi) reveal that d-nebivolol is approximately 300 times more selective for β1-receptors over β2-receptors. The l-enantiomer (B50610) is not only over 100-fold less potent at the β1-receptor than its d-counterpart but also lacks significant selectivity between the β1 and β2 subtypes. Therefore, the β1-antagonism of racemic nebivolol is functionally dependent on the presence and concentration of the d-enantiomer.

| Stereoisomer | β1-Receptor Affinity (pKi) | β2-Receptor Affinity (pKi) | β1/β2 Selectivity Ratio (approx.) |

|---|---|---|---|

| d-Nebivolol ((S,R,R,R)) | 9.45 | 7.00 | ~280:1 |

| l-Nebivolol ((R,S,S,S)) | 7.15 | 6.95 | ~1.6:1 |

Distinct from its β1-antagonism, nebivolol's vasodilatory properties are mediated through the stimulation of the nitric oxide (NO) pathway. A key mechanism for this effect is the agonistic activity of its stereoisomers at the β3-adrenergic receptor, which is prominently expressed on endothelial cells.

Both d- and l-nebivolol contribute to β3-receptor agonism, but research indicates that l-nebivolol is a more potent agonist at this receptor subtype. The stimulation of β3-receptors by nebivolol enantiomers initiates an intracellular signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of NO. This NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation and vasodilation. The synergistic action of both enantiomers at the β3-receptor may be crucial for the robust vasodilatory response observed with the racemic mixture.

A comprehensive analysis highlights the complementary nature of the nebivolol stereoisomers. The pharmacological profile of racemic nebivolol is a composite of high-affinity β1-antagonism from d-nebivolol and potent β3-agonism primarily from l-nebivolol, which drives NO-dependent vasodilation. This separation of functions among the enantiomers is a defining feature that distinguishes nebivolol from other β-blockers. While d-nebivolol is the primary β1-blocker, it also possesses some β3-agonist activity. Conversely, l-nebivolol, while being a weak β1-antagonist, is a significant contributor to the NO-mediated effects. This unique combination allows for effective blood pressure reduction through two distinct and complementary pathways: reduction of cardiac output and heart rate (β1-blockade) and reduction of peripheral vascular resistance (NO-mediated vasodilation).

| Stereoisomer | Primary Receptor Target | Primary Molecular Activity | Primary Physiological Consequence |

|---|---|---|---|

| d-Nebivolol ((S,R,R,R)) | β1-Adrenergic Receptor | Potent, Selective Antagonist | Negative chronotropic and inotropic effects |

| l-Nebivolol ((R,S,S,S)) | β3-Adrenergic Receptor | Potent Agonist | Endothelial NO release and vasodilation |

Nitric Oxide Signaling Pathway Modulation by Nebivolol Stereoisomers

The interaction of nebivolol's stereoisomers with the NO signaling pathway extends beyond simple β3-receptor agonism, involving direct modulation of eNOS and enhancement of NO bioavailability.

The l-enantiomer of nebivolol plays a crucial role in the direct modulation of eNOS. Independent of β3-receptor stimulation, l-nebivolol has been shown to increase the activity of eNOS by promoting its phosphorylation at the key activating site, Serine 1177 (Ser1177). This phosphorylation event is a critical step in "switching on" the enzyme to maximize its production of NO from the substrate L-arginine. This effect is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway within endothelial cells. Studies using cultured endothelial cells have demonstrated that treatment with l-nebivolol, but not d-nebivolol, leads to a significant increase in phosphorylated eNOS (p-eNOS) levels, confirming the stereoselective nature of this mechanism. This direct enzymatic activation provides a secondary, β3-independent pathway for enhancing NO production.

Beyond stimulating NO production, nebivolol enhances NO bioavailability by protecting it from degradation and ensuring the efficient functioning of the eNOS enzyme. These properties are generally considered less stereoselective and are attributed to the chemical structure of the nebivolol molecule and its metabolites.

Antioxidant Activity and ROS Scavenging: Nebivolol exhibits significant antioxidant properties. It can directly scavenge reactive oxygen species (ROS), particularly superoxide (B77818) anions (O2⁻). Superoxide rapidly reacts with and inactivates NO to form the cytotoxic molecule peroxynitrite. By reducing the ambient levels of superoxide, nebivolol preserves the half-life and biological activity of newly synthesized NO, allowing it to exert its vasodilatory effects more effectively.

Prevention of eNOS Uncoupling: Under conditions of high oxidative stress or substrate/cofactor deficiency (e.g., low L-arginine or tetrahydrobiopterin), eNOS can become "uncoupled." In this dysfunctional state, the enzyme produces superoxide instead of NO, contributing to vascular damage. Nebivolol has been shown to prevent or reverse eNOS uncoupling. By mitigating cellular oxidative stress and potentially improving cofactor availability, nebivolol helps maintain the coupled, functional state of eNOS, ensuring that it remains an NO-producing rather than a ROS-producing enzyme.

Investigation of L-Arginine/Nitric Oxide Pathway Interactions

The vasodilatory properties of nebivolol are uniquely attributed to its interaction with the L-arginine/nitric oxide (NO) signaling pathway, a function primarily mediated by the (R,S,S,S)-stereoisomer, also known as l-nebivolol. Unlike the (S,R,R,R)-stereoisomer (d-nebivolol), which is responsible for the potent and selective β1-adrenergic receptor blockade, l-nebivolol stimulates the activity of endothelial nitric oxide synthase (eNOS).

Research has demonstrated that l-nebivolol enhances the endothelial production of NO from its substrate, L-arginine. This stimulation is not a result of direct interaction with the eNOS enzyme itself but rather through the activation of upstream signaling cascades that post-translationally modify and activate eNOS. Specifically, l-nebivolol has been shown to induce the phosphorylation of eNOS at its serine 1177 residue via the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. This phosphorylation event significantly increases the enzyme's catalytic activity, leading to a sustained release of NO.

The consequence of this increased NO production is the activation of soluble guanylate cyclase (sGC) in the underlying vascular smooth muscle cells, which in turn increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, ultimately causing vasorelaxation. This effect is stereospecific and can be attenuated by inhibitors of eNOS, such as N(G)-nitro-L-arginine methyl ester (L-NAME), confirming the dependency of l-nebivolol's action on a functional L-arginine/NO pathway. The d-nebivolol isomer does not exhibit this stimulatory effect on eNOS.

Table 1: Stereoisomer Effects on the L-Arginine/NO Pathway

| Stereoisomer | Primary Pharmacological Action | Effect on eNOS Activity | Mechanism of Action on eNOS | Consequence |

| (R,S,S,S)-Nebivolol (l-nebivolol) | NO-mediated vasodilation | ↑ (Stimulates) | Indirect; via PI3K/Akt pathway activation leading to eNOS phosphorylation at Ser1177. | Increased conversion of L-arginine to NO and L-citrulline, leading to vasodilation. |

| (S,R,R,R)-Nebivolol (d-nebivolol) | β1-adrenergic receptor blockade | No significant effect | Does not activate the PI3K/Akt pathway for eNOS stimulation. | Primarily contributes to heart rate and blood pressure reduction via β-blockade. |

Modulation of Neuronal Nitric Oxide Synthase (nNOS) and Inducible Nitric Oxide Synthase (iNOS) Expression by Stereoisomers

Beyond its well-documented effects on endothelial NOS (eNOS), nebivolol also modulates the other two major isoforms of nitric oxide synthase: neuronal NOS (nNOS) and inducible NOS (iNOS). The expression and activity of these isoforms are critical in various physiological and pathophysiological states, including inflammation and neuronal signaling.

Research indicates that nebivolol can exert a differential regulatory effect on these isoforms. Under pro-inflammatory conditions, the expression of iNOS is significantly upregulated, leading to high-output, sustained production of NO that can contribute to cellular damage and inflammation. Studies have shown that nebivolol, likely through the combined action of its stereoisomers, can suppress the signaling pathways that lead to iNOS expression. This inhibitory effect is partly mediated by the attenuation of the NF-κB signaling cascade, a key transcription factor for the iNOS gene (NOS2). By reducing iNOS-derived NO, nebivolol mitigates nitrosative stress and inflammation.

The effect on nNOS is less characterized but appears to be context-dependent. Unlike the detrimental overproduction of NO by iNOS, nNOS-derived NO plays important roles in neurotransmission and regional blood flow regulation. Nebivolol does not appear to inhibit nNOS and may help preserve its function, which is beneficial for maintaining neuronal health and vascular homeostasis in specific tissues.

Table 2: Nebivolol Stereoisomer Influence on NOS Isoforms

| NOS Isoform | Primary Function | Effect of Nebivolol | Predominant Stereoisomer/Mechanism |

| eNOS | Endothelium-dependent vasodilation | ↑ (Stimulation) | (R,S,S,S)-Nebivolol ; PI3K/Akt-mediated phosphorylation. |

| iNOS | Inflammatory response, host defense | ↓ (Inhibition of expression) | Both isomers; primarily via inhibition of pro-inflammatory signaling (e.g., NF-κB). |

| nNOS | Neuronal signaling, local blood flow | Neutral / Protective | The effect is less defined, but it does not appear to be inhibited; may preserve function. |

Non-Adrenergic Receptor Mediated Effects and Associated Signaling Pathways

Oxidative Stress Reduction through NAD(P)H Oxidase Inhibition

A significant component of nebivolol's vascular-protective effects stems from its ability to reduce oxidative stress, independent of its β-blocking activity. A primary mechanism for this antioxidant action is the inhibition of NAD(P)H oxidase enzymes. These enzymes are a major source of vascular reactive oxygen species (ROS), particularly the superoxide anion (O₂⁻).

Both the (R,S,S,S) and (S,R,R,R) stereoisomers of nebivolol have been demonstrated to inhibit NAD(P)H oxidase activity in endothelial cells and vascular smooth muscle cells. By reducing the activity of this enzyme complex, nebivolol curtails the production of superoxide. This action has a dual benefit for vascular health:

Preservation of Nitric Oxide Bioavailability: Superoxide rapidly reacts with and quenches NO to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant that impairs endothelial function. By inhibiting superoxide production, nebivolol prevents this reaction, thereby increasing the half-life and bioavailability of eNOS-derived NO.

This inhibition of NAD(P)H oxidase complements the eNOS-stimulating properties of (R,S,S,S)-nebivolol, creating a synergistic effect that enhances endothelium-dependent vasodilation and improves endothelial function.

Reactive Oxygen Species (ROS) Scavenging Activity of Stereoisomers

In addition to preventing the formation of ROS via enzyme inhibition, nebivolol and its metabolites possess intrinsic antioxidant properties, enabling them to directly scavenge existing reactive oxygen species. This chemical-scavenging activity provides an additional layer of defense against oxidative stress.

The chemical structure of nebivolol, which includes a chromane (B1220400) moiety similar to that of α-tocopherol (Vitamin E), is thought to contribute to this capability. Studies using cell-free systems and cellular assays have confirmed that nebivolol can effectively scavenge superoxide anions and hydroxyl radicals (•OH). This direct antioxidant capacity is not stereospecific; both (R,S,S,S)-nebivolol and (S,R,R,R)-nebivolol, as well as their hydroxylated metabolites, contribute to this effect. By neutralizing ROS directly, nebivolol helps protect the endothelial cell from damage and preserves the integrity of the NO signaling pathway.

Table 3: Antioxidant Mechanisms of Nebivolol Stereoisomers

| Antioxidant Mechanism | Description | Stereoisomer Contribution | Primary Target |

| NAD(P)H Oxidase Inhibition | Prevents the enzymatic generation of superoxide (O₂⁻). | Both (R,S,S,S) and (S,R,R,R) isomers are effective. | NAD(P)H oxidase enzyme complex. |

| Direct ROS Scavenging | Chemically neutralizes existing ROS through direct reaction. | Both (R,S,S,S) and (S,R,R,R) isomers and their metabolites. | Superoxide anion (O₂⁻), hydroxyl radical (•OH). |

Involvement of Intracellular Signaling Cascades (e.g., AMPK, AKT, MAPK, NF-κB)

Nebivolol's pleiotropic effects are orchestrated through the modulation of several key intracellular signaling cascades that govern cell survival, inflammation, and metabolism.

AKT (Protein Kinase B): As previously noted, the PI3K/Akt pathway is central to the vasodilatory action of (R,S,S,S)-nebivolol. Activation of Akt leads to the direct phosphorylation and activation of eNOS, boosting NO production.

AMPK (AMP-activated protein kinase): Nebivolol has been shown to activate AMPK, a master regulator of cellular energy homeostasis. Activated AMPK can also phosphorylate eNOS at Ser1177, providing an alternative or complementary pathway to Akt for stimulating NO synthesis. AMPK activation also has broader metabolic benefits.

NF-κB (Nuclear factor kappa B): Nebivolol exerts significant anti-inflammatory effects by inhibiting the NF-κB pathway. In response to inflammatory stimuli, NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including those for iNOS, cytokines (e.g., TNF-α, IL-6), and adhesion molecules. Nebivolol prevents the activation and nuclear translocation of NF-κB, thereby suppressing this inflammatory cascade.

MAPK (Mitogen-activated protein kinase): The influence on MAPK pathways, such as ERK1/2, is more complex. Nebivolol has been shown to modulate these pathways, which can influence processes like cell growth and inflammation, often in a manner that promotes vascular protection.

Table 4: Modulation of Key Signaling Pathways by Nebivolol

| Signaling Pathway | Effect of Nebivolol | Downstream Consequence |

| PI3K/Akt | ↑ (Activation) | eNOS phosphorylation and activation; cell survival. |

| AMPK | ↑ (Activation) | eNOS phosphorylation and activation; improved metabolic profile. |

| NF-κB | ↓ (Inhibition) | Reduced expression of iNOS, cytokines, and adhesion molecules; anti-inflammatory effect. |

| MAPK (e.g., ERK1/2) | Modulation | Regulation of cell growth, inflammation, and stress responses. |

Endothelium-Dependent and Endothelium-Independent Vasodilation Mechanisms of Stereoisomers

The vasorelaxant effect of nebivolol is achieved through two distinct mechanisms, with one being overwhelmingly predominant.

Endothelium-Dependent Vasodilation: This is the principal mechanism of vasodilation for nebivolol and is exclusively mediated by the (R,S,S,S)-stereoisomer. This action is entirely dependent on the presence of a functional vascular endothelium. (R,S,S,S)-nebivolol stimulates endothelial cells to produce and release nitric oxide (NO), which then diffuses to adjacent vascular smooth muscle cells to cause relaxation. The dependency on the endothelium is confirmed experimentally, as the removal of the endothelium or the pharmacological inhibition of eNOS (e.g., with L-NAME) completely abolishes this vasodilatory response.

Endothelium-Independent Vasodilation: A minor, secondary mechanism of vasodilation has been observed, particularly at higher concentrations of nebivolol. This effect does not require the endothelium and is thought to result from a direct action on the vascular smooth muscle cells. The precise mechanism is not fully elucidated but may involve modulation of calcium influx or other signaling pathways within the smooth muscle. However, this endothelium-independent effect is significantly weaker than the NO-mediated pathway and is not considered the primary contributor to nebivolol's vasodilatory profile under physiological conditions.

Table 5: Comparison of Vasodilation Mechanisms

| Mechanism | Dependence on Endothelium | Primary Stereoisomer | Molecular Basis | Relative Contribution |

| Endothelium-Dependent | Yes | (R,S,S,S)-Nebivolol | Stimulation of eNOS, leading to NO production. | Major / Predominant |

| Endothelium-Independent | No | Both isomers may contribute at high concentrations. | Direct effect on vascular smooth muscle cells (e.g., Ca²⁺ channel modulation). | Minor / Secondary |

Influence on Mitochondrial Biogenesis and Bioenergetics

(R,R,S,S)-Nebivolol, primarily through its role in modulating nitric oxide (NO) pathways, exerts a notable influence on mitochondrial biogenesis and bioenergetics. Research on the racemic mixture of nebivolol has demonstrated its capacity to stimulate the creation of new mitochondria. In 3T3-L1 adipocytes, treatment with nebivolol led to an increase in mitochondrial DNA copy number, elevated levels of mitochondrial proteins, and enhanced expression of key transcription factors that govern mitochondrial biogenesis. bocsci.comnih.gov These factors include peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), Sirtuin 3 (Sirt3), mitochondrial transcription factor A (Tfam), and nuclear-related factor 1 (Nrf1). bocsci.comnih.gov This stimulation of mitochondrial synthesis is accompanied by a corresponding increase in oxygen consumption and the expression of genes related to fatty acid oxidation. bocsci.comnih.gov

The mechanism underlying these effects is linked to the activation of β3-adrenergic receptors, which subsequently stimulates the endothelial nitric oxide synthase (eNOS)/cyclic guanosine monophosphate (cGMP) pathway. nih.gov Given that the (R,S,S,S)-enantiomer (l-nebivolol) is principally responsible for the NO-mediated effects of the drug, it plays a crucial role in this mitochondrial regulation. tandfonline.comjddtonline.infobiomedscidirect.com The process can be attenuated by inhibitors of eNOS and soluble guanylate cyclase, confirming the pathway's importance. nih.gov

Conversely, in other cellular contexts, such as cancer cells, nebivolol has been shown to inhibit mitochondrial bioenergetics. researchgate.net Studies on colon and breast cancer cells, as well as medulloblastoma cells, indicate that nebivolol can hinder mitochondrial respiration and ATP synthesis. mdpi.comnih.govresearchgate.netnih.gov This inhibition of oxidative phosphorylation (OXPHOS) can lead to ATP depletion and increased oxidative stress within the cancer cells. nih.govbenchchem.com Specifically, nebivolol has been found to impair the function of Complex I of the electron transport chain. mdpi.com These contrasting effects—stimulation of biogenesis in adipocytes and inhibition of respiration in cancer cells—underscore the cell-type-specific nature of nebivolol's influence on mitochondria.

In cardiac tissue under pathological conditions like those seen in obese Zucker rats, nebivolol treatment has been shown to improve mitochondrial structure and function. ahajournals.org It was observed to normalize mitochondrial numbers, which were abnormally increased, and improve the organization of cristae and sarcomeres, suggesting a restorative effect on myocardial bioenergetics. ahajournals.orgresearchgate.net

Table 1: Effects of Nebivolol on Mitochondrial Biogenesis and Bioenergetics

| Cell Type | Effect | Key Findings | Proposed Mechanism | Citations |

|---|---|---|---|---|

| 3T3-L1 Adipocytes | Stimulation of Biogenesis | Increased mtDNA, mitochondrial proteins, PGC-1α, Sirt3, Tfam, Nrf1, and oxygen consumption. | Activation of β3-AR leading to stimulation of the eNOS/cGMP pathway. | bocsci.comnih.gov |

| Colon & Breast Cancer Cells | Inhibition of Bioenergetics | Decreased mitochondrial ATP synthesis and respiration; increased mitochondrial membrane potential. | Concerted inhibition of Complex I and ATP synthase activities. | nih.govnih.gov |

| Oral Squamous Cell Carcinoma Cells | Inhibition of Bioenergetics | Reduced basal respiration, ATP production, and maximal respiration; reduced Complex I activity. | Impairment of the electron transport chain. | mdpi.com |

| Myocardium (Zucker Obese Rat) | Improved Function & Structure | Normalized mitochondrial number; improved cristae structure and sarcomere organization. | Reduction of oxidative stress. | ahajournals.orgresearchgate.net |

Modulation of Platelet Activity

The (R,R,S,S)-enantiomer of Nebivolol is a key driver of the drug's significant antiplatelet and antithrombotic activities. ahajournals.orgnih.gov This effect is primarily mediated by its ability to stimulate the production of nitric oxide (NO) within the platelets themselves. ahajournals.orgnih.gov The L-arginine/NO pathway, which is present in platelets, plays a crucial role in inhibiting platelet aggregation. behmedicalbulletin.orgtandfonline.com this compound enhances the activity of endothelial nitric oxide synthase (eNOS) in platelets, leading to increased NO formation, which in turn exerts an inhibitory effect on platelet function. ahajournals.orgnih.gov

Clinical and preclinical studies have consistently demonstrated that nebivolol inhibits platelet aggregation induced by various agonists, including ADP, collagen, and the thromboxane (B8750289) A2 analog U46619. ahajournals.orgtandfonline.comnih.govdovepress.com The inhibitory action of nebivolol on platelet aggregation is more potent than that of other beta-blockers like metoprolol (B1676517), propranolol (B1214883), and carvedilol. nih.govdovepress.comnih.gov This superior effect is directly linked to its NO-dependent mechanism, as the inhibitory effects are augmented by L-arginine and reduced by NOS inhibitors. tandfonline.comnih.govdovepress.com

In vivo studies in mice have shown that both the racemic mixture (dl-nebivolol) and the l-enantiomer alone effectively reduce mortality from pulmonary thromboembolism and inhibit the formation of femoral artery thrombosis. ahajournals.org The (R,R,S,S)-isomer was found to be as effective as the racemic mixture and more potent than the d-isomer in preventing thrombosis. ahajournals.org The antithrombotic activity of the l-enantiomer was dependent on the presence of a functional eNOS enzyme. ahajournals.orgnih.gov

Furthermore, treatment with nebivolol has been shown to decrease markers of platelet activation. In hypertensive patients, nebivolol significantly reduced plasma levels of soluble P-selectin, a marker of platelet activation, an effect not observed with metoprolol. tandfonline.comnih.gov This reduction in platelet activation may contribute to a decreased risk of thrombotic events in these patients. nih.govnih.gov

Table 2: Comparative Effects of Nebivolol Stereoisomers on Platelet Activity

| Parameter | dl-Nebivolol (Racemic) | This compound (l-isomer) | (S,R,R,R)-Nebivolol (d-isomer) | Citations |

|---|---|---|---|---|

| Inhibition of Platelet Aggregation (in vitro) | Significant Inhibition | Significant Inhibition | Weak Inhibition | ahajournals.orgnih.govdovepress.com |

| Antithrombotic Effect (in vivo) | Effective | Effective | Less Effective | ahajournals.orgnih.gov |

| Platelet NO/cGMP Production | Increased | Increased | No significant increase | ahajournals.orgnih.gov |

| Reduction of P-selectin Expression | Reduced | Reduced | Reduced | ahajournals.org |

Stereoselective Synthesis and Derivatization Research

Strategies for Enantioselective and Diastereoselective Synthesis of Nebivolol (B1214574) Stereoisomers

The controlled synthesis of a single stereoisomer of Nebivolol requires precise command over the formation of each of the four stereocenters. Methodologies have evolved from classical resolution of isomer mixtures to highly sophisticated asymmetric catalytic approaches.

Chiral resolution is a foundational technique used to separate enantiomers or diastereomers from a mixture. In the context of Nebivolol synthesis, these methods are applied either to key stereogenic intermediates or to the final mixture of stereoisomers.

Fractional Crystallization: This classical method exploits the different physical properties (e.g., solubility) of diastereomeric salts. A racemic mixture of a key acidic or basic intermediate is reacted with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid). This reaction forms a pair of diastereomeric salts, which can then be separated by careful, repeated crystallization. This technique has been effectively applied to resolve racemic 6-fluoro-3,4-dihydro-2H-chroman-2-carboxylic acid, a critical precursor for one-half of the Nebivolol molecule. Once separated, the pure enantiomeric acid is liberated and carried forward in the synthesis.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating stereoisomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For Nebivolol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective. Chiral HPLC is indispensable for determining the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of synthetic samples and can be scaled up (preparative HPLC) to isolate gram quantities of a specific stereoisomer, such as (R,R,S,S)-Nebivolol, from a research-scale synthesis mixture.

Table 3.1.1: Comparison of Chiral Resolution Techniques in Nebivolol Synthesis

| Feature | Fractional Crystallization | Chiral HPLC |

|---|---|---|

| Principle | Separation based on differential solubility of diastereomeric salts formed with a chiral resolving agent. | Separation based on differential interaction of enantiomers with a Chiral Stationary Phase (CSP). |

| Application Stage | Primarily used for resolving racemic intermediates on a large scale (e.g., chroman carboxylic acids). | Used for both analytical purity assessment and preparative-scale isolation of final products or intermediates. |

| Advantages | Cost-effective for large-scale industrial processes; well-established technology. | High resolution and accuracy; applicable to a wide range of compounds without derivatization; essential for quality control. |

| Limitations | Requires a suitable chiral resolving agent; can be labor-intensive and may result in loss of material. | Higher cost of columns and solvents; limited throughput for preparative-scale separations. |

Asymmetric catalysis offers a more elegant and efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate the desired stereoisomer.

Zirconium-catalyzed Kinetic Resolution: Kinetic resolution involves the differential reaction rate of a catalyst with the two enantiomers of a racemic starting material. For example, a Zr-salen catalyst can be used for the enantioselective ring-opening of a racemic chroman epoxide intermediate with an amine. The catalyst preferentially activates one enantiomer of the epoxide, leading to the formation of an enantiomerically enriched amino alcohol product, while the unreacted, opposite enantiomer of the epoxide is also recovered in high enantiomeric purity. By selecting the appropriate enantiomer of the catalyst, chemists can direct the synthesis toward the precursors needed for any of the Nebivolol stereoisomers.

Molybdenum-catalyzed Ring-Closing Metathesis (RCM): RCM is a powerful reaction for forming cyclic structures. In the context of Nebivolol, a chiral molybdenum catalyst can be used to construct the chroman ring system itself from an acyclic diene precursor. The chirality of the catalyst directs the cyclization to produce an enantiomerically enriched dihydropyran, which can then be converted into the desired stereodefined chroman building block. This approach builds the stereocenter directly into the core ring structure with high fidelity.

The most common and efficient strategies for synthesizing Nebivolol stereoisomers are convergent. In a convergent synthesis, complex fragments of the molecule are prepared independently and then coupled together in a late-stage step. This is generally higher yielding and more flexible than a linear synthesis (where the molecule is built step-by-step in a single chain).

The synthesis of a specific Nebivolol stereoisomer like this compound relies on the coupling of two precisely configured chroman units. The key intermediates are enantiomerically pure chroman epoxides and chroman amino alcohols. The core reaction is the nucleophilic ring-opening of a chroman epoxide by a primary amine.

For example, a general convergent pathway involves:

Preparation of Fragment A: Synthesis of an enantiomerically pure chroman epoxide, such as (2R,3S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2,3-epoxide.

Preparation of Fragment B: Synthesis of an enantiomerically pure chroman amino alcohol, such as (R)-2-amino-1-((S)-6-fluorochroman-2-yl)ethanol.

Coupling: The amine of Fragment B opens the epoxide of Fragment A. This crucial step creates two new stereocenters. The stereochemical outcome is dictated by the absolute configuration of the reacting centers in both fragments.

By carefully selecting the enantiomers of the epoxide and amino alcohol fragments, any of the desired Nebivolol stereoisomers can be targeted.

Development of Novel Synthetic Methodologies for Specific Nebivolol Stereoisomers, Including this compound

While the synthesis of the racemic drug is well-established, accessing the "unnatural" diastereomers like this compound for research purposes requires dedicated methodologies. These syntheses often mirror the convergent strategies used for the drug substance but start with the opposite enantiomers of the key building blocks.

For instance, a reported synthesis of this compound involves the coupling of two distinct, enantiomerically pure C10 fragments. The synthesis could proceed by reacting (2R,3S)-epoxy-6-fluorochroman with (2R,2'S)-2-[[2'-(6-fluorochroman-2'-yl)-2'-hydroxyethyl]amino]ethanol. The stereochemistry of the final product is a direct consequence of the building blocks used. The development of such routes is non-trivial, as it requires access to chiral precursors that may not be as readily available as their enantiomers used for the main drug product. These syntheses are critical for providing authentic reference standards to regulatory agencies and for research into the unique biological profiles of each stereoisomer.

Synthesis of Isotopically Labeled Stereoisomers for Mechanistic and Metabolic Research (e.g., Deuterated Analogues like (R,R,S,R)-Nebivolol Hydrochloride-d4)

Isotopically labeled compounds are invaluable tools in research. Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612) (D), creates a molecule that is chemically identical but physically heavier. This mass difference is easily detectable by mass spectrometry (MS), making labeled compounds ideal internal standards for quantitative bioanalysis and for tracking metabolic pathways.

The synthesis of a labeled stereoisomer, such as (R,R,S,R)-Nebivolol Hydrochloride-d4, follows the same stereocontrolled pathways described previously, with the introduction of deuterium at a specific, non-labile position. This is typically achieved in one of two ways:

Using a Labeled Starting Material: The synthesis begins with a deuterated raw material, such as 4-fluorophenol-d4. The deuterium atoms are then carried through the entire synthetic sequence.

Using a Labeled Reagent: A deuterating agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), is used in a key reduction step, for instance, the reduction of a ketone or ester to an alcohol, thereby introducing deuterium at a specific carbon atom.

The resulting labeled stereoisomer, e.g., (R,R,S,R)-Nebivolol-d4, can be co-administered with its non-labeled counterpart to study pharmacokinetic properties and metabolic profiles with high precision, as the parent drug and its metabolites can be distinguished from the labeled standard by their mass.

Impurity Profiling and Stereoisomeric Purity in Synthesized Forms for Research Applications

For any research application involving a specific stereoisomer like this compound, establishing its purity is paramount. The most significant potential impurities are the other stereoisomers, the presence of which could confound experimental results.

Impurity profiling is the process of identifying and quantifying all impurities in the synthesized active substance. For Nebivolol, this includes:

Stereoisomeric Impurities: The other nine stereoisomers, especially the diastereomers (e.g., (S,R,R,R)-Nebivolol) and the enantiomer ((S,S,R,R)-Nebivolol).

Process-Related Impurities: Unreacted starting materials, residual reagents, or by-products from side reactions (e.g., over-alkylation of the secondary amine).

Degradation Products: Compounds formed by the decomposition of the target molecule under storage or reaction conditions.

The primary analytical method for determining stereoisomeric purity is Chiral HPLC . A validated method can separate and quantify all four key stereoisomers ((S,R,R,R), (R,S,S,S), (R,R,S,S), and (S,S,R,R)) in a single run. A research-grade sample of this compound must demonstrate very high diastereomeric and enantiomeric purity (typically >99%) to be considered suitable for rigorous scientific investigation.

Table 3.4.1: Potential Impurities in the Synthesis of this compound

| Impurity Type | Specific Example | Potential Origin | Primary Analytical Detection Method |

|---|---|---|---|

| Stereoisomeric | (S,R,R,R)-Nebivolol | Incomplete resolution of chiral intermediates; lack of stereocontrol in coupling reactions. | Chiral HPLC |

| Stereoisomeric | (S,S,R,R)-Nebivolol (enantiomer) | Use of a non-enantiopure starting material or catalyst. | Chiral HPLC |

| Process-Related | 6-Fluoro-3,4-dihydro-2H-chroman | Unreacted starting material or by-product from a previous step. | Reverse-Phase HPLC, GC-MS |

| Process-Related | N-Oxide of Nebivolol | Oxidation of the tertiary amine during synthesis or workup. | Reverse-Phase HPLC, LC-MS |

| Process-Related | Dimeric or Polymeric Species | Side reaction involving over-alkylation or intermolecular coupling. | Reverse-Phase HPLC with MS detection |

Metabolic Pathways and Stereoselective Biotransformation

Hepatic Metabolism of Nebivolol (B1214574) Stereoisomers

The liver is the primary site for the metabolism of nebivolol. bioline.org.bridsi.md The process is characterized by significant stereoselectivity, with different cytochrome P450 (CYP) isoforms preferentially metabolizing each of the enantiomers.

The metabolism of nebivolol is predominantly mediated by the cytochrome P450 system, with specific isoforms playing distinct roles in the biotransformation of its stereoisomers. cbg-meb.nlmdpi.com

CYP2D6: This is the principal enzyme responsible for the metabolism of nebivolol, particularly its aromatic hydroxylation. cbg-meb.nlrwandafda.gov.rw Research indicates that CYP2D6 exhibits a preference for metabolizing the l-nebivolol enantiomer. frontiersin.orgconicet.gov.ar This stereoselective metabolism by CYP2D6 is a major factor contributing to the different pharmacokinetic profiles of the two enantiomers. conicet.gov.ar

CYP3A4: The involvement of CYP3A4 in nebivolol metabolism is considered to be of a lesser extent compared to CYP2D6 and CYP2C19. mdpi.comconicet.gov.ar

This differential metabolism by CYP isoforms underscores the stereoselective nature of nebivolol's biotransformation. The metabolism of l-nebivolol is highly dependent on CYP2D6, whereas the metabolism of d-nebivolol is catalyzed by CYP2C19. nih.gov

Table 1: Role of CYP Isoforms in Nebivolol Stereoisomer Metabolism

| CYP Isoform | Preferred Enantiomer | Metabolic Role |

| CYP2D6 | l-nebivolol (RSSS) | Primary pathway for aromatic hydroxylation. cbg-meb.nlfrontiersin.orgconicet.gov.ar |

| CYP2C19 | d-nebivolol (SRRR) | Catalyzes the metabolism of the d-enantiomer. frontiersin.orgnih.gov |

| CYP3A4 | - | Minor contribution to overall metabolism. mdpi.comconicet.gov.ar |

Nebivolol is extensively metabolized into several products through various reactions, including hydroxylation, N-dealkylation, and glucuronidation. cbg-meb.nlrwandafda.gov.rwdrugbank.com

Hydroxylated Metabolites: The main metabolic pathway is alicyclic and aromatic hydroxylation. cbg-meb.nlrwandafda.gov.rw Aromatic hydroxylation, mediated by CYP2D6, leads to the formation of active hydroxy-metabolites. geneesmiddeleninformatiebank.nlcbg-meb.nl The 4-hydroxy metabolite is a significant product of this pathway. mdpi.comresearchgate.net Both aromatic hydroxylated and alicyclic oxidized metabolites are pharmacologically active. idsi.mddrugbank.comresearchgate.net

N-Dealkylated Metabolites: N-dealkylation represents a minor metabolic route for nebivolol. nih.gov A recently identified metabolite, 2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol, is a product of N-dealkylation. nih.gov Unlike the hydroxylated metabolites, N-dealkylated products are considered inactive. drugbank.comnih.gov

Glucuronidated Products: Direct glucuronidation of the parent drug and its hydroxylated metabolites is a major metabolic pathway. cbg-meb.nldrugs.com These glucuronide conjugates are the predominant circulating metabolites but are considered pharmacologically inactive. drugbank.comnih.govdrugs.com

Table 2: Major Metabolites of Nebivolol

| Metabolite Type | Formation Pathway | Pharmacological Activity |

| Hydroxylated Metabolites | Alicyclic and aromatic hydroxylation (CYP2D6) | Active cbg-meb.nldrugbank.comresearchgate.net |

| N-Dealkylated Metabolites | N-dealkylation | Inactive drugbank.comnih.gov |

| Glucuronidated Metabolites | Glucuronidation of parent drug and hydroxy-metabolites | Inactive drugbank.comnih.govdrugs.com |

The genetic polymorphism of the CYP2D6 enzyme significantly influences the pharmacokinetics of nebivolol. nih.govbiomedscidirect.com Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 activity. nih.govnih.gov

In EMs, who have normal CYP2D6 function, nebivolol is rapidly hydroxylated, leading to an oral bioavailability of about 12%. cbg-meb.nlrwandafda.gov.rw In contrast, PMs have deficient CYP2D6 activity, resulting in a near-complete oral bioavailability (around 96%). cbg-meb.nlnih.gov Consequently, peak plasma concentrations of unchanged nebivolol are approximately 23 times higher in PMs than in EMs. cbg-meb.nlrwandafda.gov.rw

This polymorphism has a profound and stereoselective impact on nebivolol disposition. Studies have shown that mean steady-state plasma concentrations of d- and l-nebivolol are 10- and 15-fold greater, respectively, in PMs compared to EMs. nih.govnih.gov Similarly, after a single oral dose, the maximum concentration (Cmax) and area under the curve (AUC) for both isomers are significantly higher in PMs. nih.gov For d-nebivolol, Cmax and AUC were on average 5.9 and 15.0 times larger in PMs, while for l-nebivolol, the values were 4.4 and 17.5 times larger, respectively. nih.gov

Despite these substantial pharmacokinetic differences, the clinical antihypertensive response is often similar between EMs and PMs. nih.govnih.gov This is attributed to the contribution of the active hydroxylated metabolites in EMs, which compensate for the lower concentrations of the parent drug. nih.govnih.gov

Extrahepatic Metabolism and Contribution to Overall Biotransformation

While the liver is the main site of metabolism, there is evidence of extrahepatic metabolism of nebivolol. The low bioavailability in extensive metabolizers is partly attributed to first-pass metabolism in the gut. researchgate.net Furthermore, the fact that several known metabolites of nebivolol were not detected in studies using human liver microsomes suggests they may be formed at extrahepatic sites. nih.gov However, the specific enzymes and locations involved in this extrahepatic metabolism are not yet fully characterized.

Research on Metabolite Activity and Stereochemical Influence

Research has established that the metabolites of nebivolol have varying degrees of pharmacological activity, which is also influenced by stereochemistry.

Preclinical Mechanistic Investigations of Nebivolol Stereoisomers

In Vitro Cellular Models for Mechanistic Elucidation

Vascular Smooth Muscle Cell Proliferation and Remodeling Modulation

Nebivolol (B1214574) has demonstrated the ability to inhibit vascular smooth muscle cell (VSMC) proliferation, a key process in vascular remodeling and atherosclerosis. dovepress.comnih.gov This antiproliferative effect appears to be mediated by NO, as it is not observed with other β-blockers like metoprolol (B1676517) or bisoprolol. researchgate.net

In studies using human coronary artery smooth muscle cells (haCSMCs), nebivolol caused a concentration- and time-dependent reduction in cell proliferation. researchgate.netoup.com This inhibitory effect was sustained even after the removal of the drug and was also effective against growth factor-induced proliferation. oup.com The mechanism is thought to involve NO, although it may be independent of cyclic guanosine (B1672433) monophosphate (cGMP). jacc.org Furthermore, nebivolol was found to induce a moderate rate of apoptosis in haCSMCs. researchgate.netoup.com The antiproliferative effects of nebivolol have potential implications for preventing and treating atherosclerosis. jacc.org

| Cell Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Human Coronary Artery Smooth Muscle Cells (haCSMCs) | (R,R,S,S)-Nebivolol | Inhibited cell proliferation in a concentration- and time-dependent manner and induced moderate apoptosis. | researchgate.netoup.com |

| Rat Aortic Smooth Muscle Cells | This compound | Inhibited VSMC proliferation through an NO-dependent mechanism. | dovepress.comnih.gov |

Investigations into Mitochondrial Biogenesis and Cellular Bioenergetics in Adipocytes

Preclinical investigations have explored the effects of nebivolol on adipocyte metabolism, particularly concerning mitochondrial biogenesis and cellular bioenergetics. In 3T3-L1 adipocytes, nebivolol was found to stimulate mitochondrial biogenesis. nih.gov This was evidenced by an increased mitochondrial DNA copy number, elevated levels of mitochondrial proteins, and upregulation of key transcription factors involved in this process, such as PGC-1α, Sirt3, Tfam, and Nrf1. nih.govresearchgate.net

These changes were associated with an increase in oxygen consumption and the expression of genes related to fatty acid oxidation. nih.gov The mechanism appears to be mediated through the eNOS/cGMP-dependent pathway and is initiated by the activation of β3-adrenergic receptors. nih.gov Pre-treatment with an eNOS inhibitor or a soluble guanylate cyclase inhibitor attenuated the nebivolol-induced mitochondrial biogenesis. nih.gov Furthermore, a β3-AR blocker markedly reduced the protein levels of PGC-1α and Sirt3. nih.govresearchgate.net In human adipocytes, nebivolol, particularly the l-enantiomer (B50610), induced lipolysis and the expression of thermogenic genes like UCP1, an effect blocked by a β3-AR antagonist. researchgate.net

| Cell Model | Compound/Stereoisomer | Key Findings | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | This compound | Increased mitochondrial DNA copy number, mitochondrial protein levels, and expression of transcription factors for mitochondrial biogenesis (PGC-1α, Sirt3, Tfam, Nrf1). | nih.govresearchgate.net |

| 3T3-L1 Adipocytes | This compound | Increased oxygen consumption and expression of genes for fatty acid oxidation. | nih.gov |

| Human Adipocytes | l-Nebivolol | Induced lipolysis and expression of thermogenic genes (UCP1) via β3-AR activation. | researchgate.net |

Platelet Function Modulation Studies

Nebivolol has been shown to modulate platelet function, primarily by inhibiting platelet aggregation. semanticscholar.org This effect is largely attributed to the l-enantiomer and its ability to stimulate NO production within platelets. ahajournals.orgnih.gov The racemic mixture, dl-nebivolol, and l-nebivolol have been shown to increase platelet cGMP and NOx (nitrite/nitrate) formation in isolated platelets, an effect not observed with d-nebivolol. nih.gov This suggests that the l-isomer is the key driver of the antiplatelet effect through the NO pathway.

In vitro studies have demonstrated that nebivolol inhibits both ADP- and collagen-induced platelet aggregation to a greater extent than other β-blockers like propranolol (B1214883) and carvedilol. jacc.orgdovepress.com This inhibitory effect is enhanced by L-arginine and reduced by NOS inhibitors, further confirming the role of NO. dovepress.comnih.gov The d-enantiomer exhibits a weaker antiplatelet effect, which is thought to be due to a β-adrenergic receptor-independent stimulation of adenylyl cyclase. ahajournals.orgnih.gov

| Study Type | Stereoisomer/Compound | Key Findings | Reference |

|---|---|---|---|

| In vitro (Isolated Platelets) | dl-Nebivolol, l-Nebivolol | Increased platelet cGMP and NOx formation, and increased phosphorylated eNOS. | nih.gov |

| In vitro (Human Platelets) | This compound | Showed greater inhibition of ADP- and collagen-induced platelet aggregation compared to propranolol and carvedilol. | jacc.orgdovepress.com |

| In vitro (Isolated Platelets) | d-Nebivolol | Exerted a weak antiplatelet effect via β-adrenergic receptor-independent stimulation of adenylyl cyclase. | ahajournals.orgnih.gov |

Gene Expression Profiling and Inflammatory Marker Modulation

This modulation of gene expression suggests a protective role for nebivolol in the processes of atherosclerosis. researchgate.net Furthermore, nebivolol has been shown to cause the downregulation of genes involved in smooth muscle cell proliferation. jacc.orgnih.gov In a study using a combination of nebivolol and donepezil, the treatment significantly reduced the mRNA expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines induced by lipopolysaccharide (LPS) stimulation in vitro. nih.gov This indicates an anti-inflammatory effect at the genetic level. Research has also indicated that β-blockers can influence the expression of genes such as Alas2, Junb, Klf2, and Rarres2, which are involved in processes like oxidative stress and cardiac remodeling. frontiersin.org

| Cell Model | Compound | Key Findings on Gene Expression | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Reduced ox-LDL-induced upregulation of adhesion molecules, inflammatory cytokines, and prothrombotic proteins. | researchgate.net |

| In vitro model | Nebivolol-Donepezil combination | Reduced LPS-induced mRNA expression of iNOS and pro-inflammatory cytokines. | nih.gov |

| Human Coronary Smooth Muscle Cells | This compound | Down-regulated genes involved in inflammatory processes, oxidative stress, and smooth muscle cell proliferation. | nih.gov |

In Vivo Animal Models for Investigating Stereoisomer-Specific Effects

In vivo animal models have provided further evidence for the stereoisomer-specific effects of nebivolol. In spontaneously hypertensive rats (SHRs), nebivolol administration resulted in a greater reduction in blood pressure compared to normotensive control rats. conicet.gov.arresearchgate.net This enhanced hypotensive effect in the hypertensive model is likely due to a greater reduction in vascular sympathetic activity. conicet.gov.ar

Studies in mice have elucidated the roles of the different enantiomers in thrombosis. dl-Nebivolol and l-nebivolol demonstrated antithrombotic activity, which was maintained in chimeric mice where only blood cells, and not the endothelium, could produce NO. nih.gov This highlights the importance of platelet-derived NO in the antithrombotic effect of the l-isomer. ahajournals.org In wild-type mice, dl-nebivolol, l-nebivolol, and to a lesser extent, d-nebivolol, reduced mortality in a pulmonary thromboembolism model. nih.govahajournals.org However, in eNOS knockout mice, the protective effect of l-nebivolol was lost, while dl-nebivolol and d-nebivolol remained effective, suggesting an eNOS-independent mechanism for the d-isomer. nih.govahajournals.org

In animal models of endothelial dysfunction, such as salt-sensitive Dahl rats, chronic treatment with nebivolol, but not atenolol (B1665814), was able to prevent the impairment of endothelium-dependent relaxation and restore eNOS activity, an effect independent of its blood pressure-lowering action. tandfonline.com Furthermore, in rats with monocrotaline-induced pulmonary hypertension, nebivolol was more effective than metoprolol in improving pulmonary vascular remodeling and inflammation. acc.org

| Animal Model | Stereoisomer/Compound | Key Findings | Reference |

|---|---|---|---|

| Wild-type and eNOS-/- mice (Thrombosis model) | dl-Nebivolol, l-Nebivolol, d-Nebivolol | l-Nebivolol's antithrombotic effect is eNOS-dependent; d-Nebivolol has an eNOS-independent effect. | nih.govahajournals.org |

| Spontaneously Hypertensive Rats (SHRs) | This compound | Enhanced hypotensive response compared to normotensive rats, likely due to greater reduction in vascular sympathetic activity. | conicet.gov.arresearchgate.net |

| Salt-sensitive Dahl rats (Endothelial dysfunction model) | This compound | Prevented impairment of endothelium-dependent relaxation and restored eNOS activity, unlike atenolol. | tandfonline.com |

| Rats with monocrotaline-induced pulmonary hypertension | This compound | More effective than metoprolol in improving pulmonary vascular remodeling and inflammation. | acc.org |

Models of Endothelial Dysfunction and Oxidative Stress

The l-enantiomer of nebivolol, this compound, is principally responsible for the unique vasodilatory properties of the racemic mixture, which are mediated through the nitric oxide (NO) pathway. nih.govnih.govjacc.org In various preclinical models, this stereoisomer has demonstrated a capacity to improve endothelial function and counteract oxidative stress.

In vitro studies have shown that l-nebivolol stimulates endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in blood vessels. researchgate.netjacc.org This action increases the bioavailability of NO in the endothelium and vascular smooth muscle, leading to vasodilation. researchgate.netnih.gov A key mechanism identified in models of oxidative stress is the ability of l-nebivolol to prevent the "uncoupling" of eNOS. researchgate.netnih.gov Under conditions of high oxidative stress, eNOS can become uncoupled and produce superoxide (B77818) anions (O₂⁻) instead of NO; l-nebivolol helps to maintain the enzyme's normal function, thereby reducing the inactivation of NO by superoxide radicals. researchgate.netnih.gov

The antioxidant properties of nebivolol's enantiomers have also been observed directly. nih.gov They have been shown to scavenge reactive oxygen species (ROS) and reduce superoxide anion concentrations in endothelial cells. nih.gov In animal models of hypertension, such as angiotensin II-treated rats, nebivolol administration was found to inhibit the activity of NAD(P)H oxidase, a major source of vascular oxidative stress. nih.govnih.govjacc.org This inhibition leads to a reduction in superoxide production. nih.gov In a direct comparison, nebivolol, but not the β-blocker metoprolol, was able to normalize endothelial function, decrease superoxide formation, and restore NO bioavailability in a rat model of angiotensin II-induced oxidative stress. jacc.orgjacc.org

Further investigations using endothelial cells from human donors have provided more specific insights. In cells from Black American donors, which exhibited higher baseline levels of nitroxidative stress, nebivolol treatment restored NO bioavailability. ahajournals.orgahajournals.org This effect was achieved by reducing the levels of superoxide and peroxynitrite, a highly reactive radical formed from the reaction of NO with superoxide. ahajournals.org The mechanism was linked to the inhibition of NAD(P)H oxidase activity. ahajournals.org Additionally, studies on human umbilical vein endothelial cells (HUVECs) demonstrated that a 4-keto derivative of nebivolol effectively increases intracellular NO by preventing its oxidative inactivation. jacc.org

| Model System | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Angiotensin II-Treated Rats | Normalized endothelial function and reduced superoxide formation. | Inhibition of vascular NAD(P)H oxidase activity; prevention of eNOS uncoupling. | nih.govjacc.orgjacc.org |

| Human Endothelial Cells (from Black Donors) | Restored NO bioavailability; reduced superoxide and peroxynitrite. | Inhibition of NAD(P)H oxidase. | ahajournals.orgahajournals.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased intracellular NO concentration (via 4-keto derivative). | Reduction of NO oxidative inactivation. | jacc.org |

| Pulmonary Endothelial Cells (from PAH Patients) | Corrected proinflammatory phenotype. | Not fully elucidated, linked to NO-releasing properties. | jacc.orgresearchgate.net |

Organ-Specific (e.g., Cardiac, Renal, Hepatic) Cellular and Molecular Responses to Stereoisomers

The distinct actions of the nebivolol stereoisomers have been investigated in various organ systems, revealing specific cellular and molecular responses.

Renal Responses: Preclinical studies in models of renal disease suggest a protective role for nebivolol, largely linked to the NO-potentiating effects of the l-isomer. In a rat model of hypertension induced by renal mass reduction, long-term treatment with nebivolol was more effective than atenolol at reducing renal fibrosis, oxidative stress, and endothelial dysfunction. researchgate.net These benefits were attributed to nebivolol's ability to enhance NO bioavailability within the kidney. researchgate.net While some animal studies indicate that nebivolol increases renal tissue levels of bioavailable NO, a study in human patients with essential hypertension did not find a significant change in systemic or renal NO availability or renal tubular function compared to placebo. researchgate.netnih.gov

Hepatic Responses: The liver is the primary site of nebivolol metabolism. medcentral.comnih.gov The drug undergoes extensive metabolism, mainly through glucuronidation and hydroxylation, a process mediated by the cytochrome P450 enzyme CYP2D6. medcentral.comnih.govdrugbank.comfda.gov The activity of this enzyme varies among individuals, leading to "extensive metabolizer" and "poor metabolizer" phenotypes, which can significantly alter the plasma concentrations and half-life of the d-nebivolol isomer. geneesmiddeleninformatiebank.nlnih.govpharmgkb.org Despite these pharmacokinetic differences, the clinical efficacy appears similar between the groups, partly because the hydroxylated metabolites of nebivolol are also pharmacologically active. nih.govfda.govpharmgkb.org Notably, preclinical investigations have shown that the primary metabolites of nebivolol retain the ability to induce the release of NO from the endothelium, indicating that the vasodilatory action persists after hepatic metabolism. oup.com

| Organ | Stereoisomer/Racemate Action | Cellular/Molecular Effect | Reference |

|---|---|---|---|

| Cardiac | d-Nebivolol | Selective β1-adrenergic receptor blockade. | researchgate.netnih.gov |

| Cardiac | l-Nebivolol (as part of racemate) | Contributes to favorable hemodynamic profile (no depression of LV function). Restores p-Akt and p-eNOS (Ser1177) in a hypertensive rat model. | nih.govnih.gov |

| Renal | Racemate (l-isomer effect) | Reduces fibrosis, oxidative stress, and endothelial dysfunction in a rat model of renal mass reduction. | researchgate.net |

| Hepatic | Racemate | Undergoes extensive metabolism via CYP2D6; active metabolites retain NO-releasing capabilities. | medcentral.comnih.govoup.com |

Neurochemical and Sympathetic Activity Modulation Studies

The antihypertensive effect of β-blockers is fundamentally linked to their ability to counteract the effects of the sympathetic nervous system (SNS). semanticscholar.orgdovepress.com The SNS regulates cardiovascular function through the release of neurotransmitters like norepinephrine. jacc.org Preclinical evidence suggests that nebivolol modulates sympathetic outflow through several mechanisms.

Studies in animal models of hypertension have provided more direct evidence of sympathetic modulation. In a hypertensive rat model induced by L-NAME (an inhibitor of NO synthase), the blood pressure-lowering effect of nebivolol was significantly greater than in normotensive rats. conicet.gov.ar This enhanced efficacy was attributed to a more pronounced reduction in vascular sympathetic activity. conicet.gov.ar Analysis of beat-to-beat blood pressure variability in this model showed that nebivolol significantly lowered the low-frequency to high-frequency (LF/HF) ratio, an index used to assess sympathovagal balance. conicet.gov.ar A reduction in this ratio typically suggests a shift away from sympathetic dominance.

Similarly, in a rat model of doxorubicin-induced heart failure, nebivolol treatment helped restore the index of vagosympathetic interaction (LF/HF ratio) towards normal levels. pensoft.net While nebivolol exerted a negative chronotropic effect (slowing of the heart rate), the stress index, another marker related to sympathetic activity, remained elevated compared to healthy control animals, indicating a complex and perhaps incomplete modulation of autonomic dysregulation in this specific disease model. pensoft.net

Analytical Methodologies for Stereoisomeric Analysis in Research

Advanced Chromatographic Techniques for Stereoisomer Separation and Quantification

Chromatographic methods are central to the stereoisomeric analysis of nebivolol (B1214574), enabling the separation and quantification of individual stereoisomers in various matrices.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric separation of nebivolol. The development of robust and reproducible chiral HPLC methods is critical for both pharmaceutical quality control and research.

Method development often involves screening different chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. Amylose-based CSPs, such as Chiralpak AD-3 and 3-AmyCoat, have proven effective in resolving nebivolol stereoisomers. scispace.comnih.govnih.gov For instance, a normal phase HPLC method utilizing a Chiralpak AD-3 column with a mobile phase of n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1, v/v/v/v) successfully separated ten stereoisomers of nebivolol. scispace.comnih.gov Another method employed an amylase-based 3-AmyCoat column with a mobile phase of n-heptane-ethanol-DEA (85:15:0.1, v/v) for the rapid enantiomeric resolution of (+)-RRRS and (-)-SSSR nebivolol. nih.gov

Validation of these methods is performed according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. scispace.comnih.gov Validated methods demonstrate high linearity (R² > 0.999), good accuracy with recovery in the range of 95.8-103.2%, and high precision with a relative standard deviation (RSD) of less than 2.5%. scispace.comnih.gov Stability studies are also conducted to ensure that the sample solutions remain stable over a defined period, for example, 48 hours. scispace.comnih.gov

| Parameter | Chiralpak AD-3 Method | 3-AmyCoat Method |

| Stationary Phase | Chiralpak AD-3 (250 × 4.6 mm, 3 μm) | 3-AmyCoat (150 × 46 mm) |

| Mobile Phase | n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1) | n-heptane-ethanol-DEA (85:15:0.1) |

| Detection | 280 nm | 225 nm |

| Separation Time | - | 12 min |

| Resolution | >2.0 for all pairs | 1.83 |

| **Linearity (R²) ** | >0.999 | - |

| Accuracy (% Recovery) | 95.8-103.2% | - |

| Precision (% RSD) | <2.5% | - |

| LOD | - | 4.5 µg/mL ((+)-RRRS), 4.1 µg/mL ((-)-SSSR)) |

| LOQ | - | 10.00 µg/mL ((+)-RRRS), 8.2 µg/mL ((-)-SSSR)) |

| Reference | scispace.comnih.gov | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Stereoselective Bioanalysis

For the analysis of nebivolol stereoisomers in biological matrices such as human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity. nih.govresearchgate.netanalchemres.org This technique is crucial for pharmacokinetic studies. nih.gov

A validated LC-MS/MS method for the simultaneous determination of S-RRR and R-SSS nebivolol in human plasma utilized a chiral column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) carbonate in water. researchgate.netanalchemres.org The analytes were extracted from plasma using a solid-phase extraction technique. researchgate.netanalchemres.org Quantification was achieved using multiple reaction monitoring (MRM) in positive ion mode, with transitions of m/z 406 > 151 for nebivolol. nih.gov

Method validation for bioanalytical applications includes assessments of selectivity, matrix effect, recovery, and stability under various conditions (e.g., freeze-thaw cycles, room temperature). nih.govresearchgate.netanalchemres.org These methods demonstrate linearity over a specific concentration range, for example, 20.0-6000 pg/mL for both S-RRR and R-SSS nebivolol, with a correlation coefficient (r²) greater than 0.99. researchgate.net The lower limit of quantification (LLOQ) can be as low as 25 pg of each isomer per mL of plasma. nih.gov Intra- and inter-day precision and accuracy are typically within ±15% (±20% at the LLOQ). researchgate.netanalchemres.org

| Parameter | LC-MS/MS Method |

| Sample Matrix | Human Plasma |

| Extraction | Solid Phase Extraction |

| Chromatography | Chiral Column |

| Mobile Phase | Acetonitrile: Ammonium carbonate in water (80:20% v/v) |

| Detection | Tandem Mass Spectrometry (MRM mode) |

| MRM Transition | 406 > 151 for nebivolol |

| Linearity Range | 20.0-6000 pg/mL |

| LLOQ | 25 pg/mL |

| Intra/Inter-day Precision | <15% RSD |

| Intra/Inter-day Accuracy | 85-115% |

| Reference | nih.govresearchgate.netanalchemres.org |

Normal Phase and Reverse Phase Chromatographic Approaches for Nebivolol Stereoisomers

Both normal phase (NP) and reverse phase (RP) chromatography have been successfully employed for the separation of nebivolol stereoisomers.

Normal Phase Chromatography: NP-HPLC is a common approach for chiral separations of nebivolol. Methods often use amylose-based chiral stationary phases like Chiralpak AD-3 and Chiralpak AD. scispace.comnih.govnih.gov A typical mobile phase consists of a mixture of an alkane (like n-hexane or n-heptane), an alcohol (such as ethanol (B145695) or isopropanol), and a basic additive (like diethylamine (B46881) or diethanolamine) to improve peak shape and resolution. scispace.comnih.govnih.gov One study reported the successful separation of ten nebivolol stereoisomers using a Chiralpak AD-3 column with a mobile phase of n-hexane-ethanol-isopropanol-diethanolamine. scispace.comnih.gov

Reverse Phase Chromatography: While less common for chiral separations of nebivolol, RP-HPLC methods have also been developed. A Chiralpak AD-RH column, a reverse-phase version of the Chiralpak AD, has been used with mobile phases of pure ethanol or 1-propanol (B7761284) to resolve racemic nebivolol. nih.gov Additionally, a unique and scalable tandem two-column method using inexpensive reverse-phase adsorbents has been demonstrated for the preparative separation of d- and l-nebivolol, achieving purities of over 98%. researchgate.net This method is particularly valuable for removing charged and non-isomeric impurities. researchgate.net

| Chromatographic Mode | Stationary Phase | Mobile Phase Example | Key Findings | Reference |

| Normal Phase | Chiralpak AD-3 | n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1) | Separation of 10 stereoisomers with resolution >2.0. | scispace.comnih.gov |

| Normal Phase | 3-AmyCoat | n-heptane-ethanol-DEA (85:15:0.1) | Rapid separation (12 min) of enantiomers. | nih.gov |

| Reverse Phase | Chiralpak AD-RH | Ethanol or 1-Propanol | Resolution of racemic nebivolol. | nih.gov |

| Reverse Phase | Non-chiral adsorbents (Tandem columns) | Not specified | Preparative separation with >98% purity. | researchgate.net |

Spectroscopic and Electrochemical Techniques for Stereoisomer Characterization

Beyond chromatography, spectroscopic and electrochemical methods play a role in the characterization of nebivolol stereoisomers.

Spectroscopic Techniques: UV-Visible spectrophotometry is a fundamental technique used for the detection and quantification of nebivolol in various analytical methods, including HPLC. researchgate.netresearchgate.net Nebivolol hydrochloride exhibits maximum absorbance at approximately 281 nm. researchgate.net Spectrofluorimetric methods have also been developed, based on the quenching effect of nebivolol on the fluorescence intensity of certain dyes like eosin (B541160) Y. dntb.gov.ua

Electrochemical Techniques: Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the determination of nebivolol. researchgate.netelectrochemsci.org Techniques like adsorptive stripping differential pulse voltammetry have been employed. dntb.gov.ua A sensor based on a graphene/nafion nanocomposite has been developed for the voltammetric determination of nebivolol. dntb.gov.ua Another approach utilized silver oxide nanoparticles on a glassy carbon electrode for the detection of nebivolol via a simple current-voltage (I-V) technique. electrochemsci.org These electrochemical sensors can exhibit good sensitivity and long-term stability. electrochemsci.org

Method Development for Impurity and Metabolite Analysis of Stereoisomers

The analysis of impurities and metabolites is a critical aspect of pharmaceutical development and quality control. Stability-indicating methods are developed to separate the active pharmaceutical ingredient from any potential degradation products or process-related impurities. researchgate.netindexcopernicus.com

A stability-indicating RP-HPLC method was developed to quantify known and unknown related substances of nebivolol in tablet formulations. researchgate.net This method used a Hypersil BDS Phenyl column and an isocratic elution of buffer and acetonitrile. researchgate.net Forced degradation studies are performed to demonstrate the method's ability to separate nebivolol from its degradation products. scispace.comnih.gov

The analysis of metabolites, such as nebivolol glucuronides, is often carried out using highly sensitive techniques like LC-MS/MS, which is essential for understanding the drug's metabolic fate in the body. researchgate.net Reference standards for various nebivolol impurities and metabolites are crucial for these analytical methods. axios-research.com

Quality Control and Research Purity Assessment of Synthetic Stereoisomers

Ensuring the stereoisomeric purity of nebivolol is paramount for its quality and efficacy. The quality control of the drug substance involves a battery of tests to confirm its identity, purity, and stereoisomeric composition. geneesmiddeleninformatiebank.nl

The active substance specification for nebivolol includes tests for description, solubility, identification, loss on drying, related substances, and stereoisomer purity. geneesmiddeleninformatiebank.nl Chiral HPLC methods are the primary tool for assessing stereoisomeric purity in both bulk drug substances and final dosage forms. scispace.comnih.gov These methods must be able to separate the desired stereoisomers from all other possible isomers. geneesmiddeleninformatiebank.nl

For research purposes, the purity of synthetically prepared stereoisomers is rigorously assessed. Techniques like Ultra-Performance Convergence Chromatography (UPC²), which uses supercritical CO₂ as the primary mobile phase, offer a fast and efficient alternative to traditional normal-phase LC for chiral analysis, significantly reducing analysis time and the use of toxic solvents. waters.com The purity of both d-nebivolol and l-nebivolol can be achieved at >98% through specialized preparative chromatographic techniques. researchgate.net

Future Directions and Emerging Research Avenues for Nebivolol Stereoisomers

Elucidating the Full Pharmacological Landscape of All Ten Stereoisomers

A pivotal area of future research will be the comprehensive characterization of the pharmacological activities of all ten nebivolol (B1214574) stereoisomers. While the racemic mixture and its primary d- and l-enantiomers have been studied, the remaining isomers could possess unique and clinically relevant properties. For instance, the specific isomer (R,R,S,S)-nebivolol, along with others, has been synthesized and structurally analyzed, laying the groundwork for deeper pharmacological investigation. simsonpharma.comveeprho.comsynzeal.com

Early research has already demonstrated that the different stereoisomers of nebivolol exhibit varying affinities for β1- and β2-adrenergic receptors. nih.gov For example, the (S,R,R,R)-enantiomer (d-nebivolol) has a significantly higher affinity for β1-receptors compared to the (R,S,S,S)-enantiomer (l-nebivolol). tandfonline.com A comprehensive screening of all ten isomers against a wide panel of receptors and enzymes is necessary to build a complete pharmacological profile for each. This will involve both in vitro binding assays and functional studies to determine their agonist, antagonist, or inverse agonist activities at various targets.

Structure-Activity Relationship (SAR) Studies for Specific Stereoconfigurations, including this compound

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of nebivolol. SAR studies aim to correlate the three-dimensional structure of each stereoisomer with its biological activity. The distinct spatial arrangement of functional groups in isomers like this compound can lead to significant differences in receptor binding and efficacy. mdpi.com

The binding of beta-blockers to their receptors is a stereospecific interaction, typically involving a three-point attachment that includes the aromatic ring, amino group, and hydroxyl group. mdpi.comresearchgate.net The unique stereochemistry of nebivolol, particularly the R-configuration at the hydroxyl group contributing to its antihypertensive activity, deviates from the standard pharmacophore model for beta-blockers. researchgate.net Investigating the SAR of all ten isomers, including this compound, will provide invaluable insights into the structural requirements for selective β1-blockade, NO-mediated vasodilation, and any newly discovered activities. This knowledge can guide the design of new drugs with improved efficacy and fewer side effects.

Exploring Novel Biological Targets and Mechanisms beyond Current Knowledge for Individual Isomers

Beyond their known effects on adrenergic receptors and nitric oxide synthase, individual nebivolol isomers may interact with novel biological targets. For example, nebivolol has been shown to bind to S1A binding sites, with stereospecific requirements that differ from those for the β1-adrenergic receptor. nih.gov Future research should aim to identify and validate these and other potential new targets for each of the ten stereoisomers.

Recent studies have hinted at additional mechanisms of action for nebivolol, such as antioxidant properties and effects on mitochondrial biogenesis. nih.govbocsci.com It is plausible that specific isomers, including this compound, may be primarily responsible for these ancillary effects. Uncovering these novel mechanisms could open up new therapeutic applications for nebivolol and its individual stereoisomers in conditions beyond hypertension and heart failure. For instance, the anti-tumor potential of nebivolol is an emerging area of research, with studies suggesting that the d-enantiomer may be more potent in this regard. mdpi.com

Development of Stereoisomer-Specific Probes and Tools for Research

To facilitate the detailed investigation of individual nebivolol isomers, the development of stereoisomer-specific research tools is essential. This includes the creation of highly selective antibodies, fluorescent probes, and radiolabeled ligands for each of the ten stereoisomers. Such tools would enable researchers to accurately quantify the concentration of specific isomers in biological samples and visualize their distribution in tissues and cells.

Advanced analytical techniques like UltraPerformance Convergence Chromatography (UPC2) and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) are already being employed for the enantiomeric separation and quantification of nebivolol isomers. waters.comnih.gov The development of even more sensitive and specific analytical methods will be crucial for pharmacokinetic and pharmacodynamic studies of individual isomers. researchgate.net

Computational Chemistry and Molecular Modeling Approaches for Stereoisomer-Receptor Interactions

Computational chemistry and molecular modeling are powerful tools for predicting and understanding the interactions between nebivolol stereoisomers and their biological receptors at the atomic level. Molecular dynamics simulations have already been used to study the binding of srrr-nebivolol and ssss-nebivolol to the β2-adrenergic receptor, revealing the crucial role of water molecules in determining binding affinity. acs.orgnih.gov

Future computational studies should be expanded to include all ten stereoisomers and their interactions with a wider range of biological targets, including β1- and β3-adrenergic receptors, as well as endothelial nitric oxide synthase. tandfonline.com These in silico approaches can help to:

Predict the binding poses and affinities of different stereoisomers.

Identify key amino acid residues involved in receptor binding and selectivity. acs.org

Elucidate the molecular basis for the distinct pharmacological properties of each isomer.

Guide the design of new, more potent, and selective ligands.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of novel therapeutics based on the unique stereochemistry of nebivolol.

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying (R,R,S,S)-Nebivolol's effects on bone regeneration?

- Answer: Preclinical studies often use rat models (e.g., Sprague Dawley) with surgically induced bone defects. A standardized protocol involves creating a 1–2 mm defect in the femur shaft using a dental drill, avoiding muscle injury. Rats are divided into control and treatment groups, with Nebivolol administered systemically or locally. Outcomes include histomorphometric analysis of bone density and biomechanical testing .

Q. How does this compound's mechanism of action differ from other β-blockers in hypertension research?

- Answer: Unlike traditional β-blockers, Nebivolol combines β1-adrenoceptor antagonism with nitric oxide (NO)-mediated vasodilation. Methodologically, studies should measure endothelial NO synthase (eNOS) activity and compare central/peripheral blood pressure changes. Use isolated aortic rings or Doppler flowmetry to assess vasodilation .

Q. What formulation parameters are critical for transdermal delivery of Nebivolol Hydrochloride?

- Answer: Key parameters include polymer selection (e.g., hydroxypropyl methylcellulose), drug loading (5–15% w/w), and permeation enhancers (e.g., oleic acid). Optimize using factorial design experiments (e.g., Box-Behnken) to evaluate patch thickness, drug release kinetics, and skin permeation rates via Franz diffusion cells .

Q. How does Nebivolol affect glycemic control and lipid metabolism in hypertensive patients with diabetes?